molecular formula C16H17NO2 B412055 N-(1-hydroxy-1-phenylpropan-2-yl)benzamide CAS No. 4380-71-6

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide

Cat. No.: B412055
CAS No.: 4380-71-6
M. Wt: 255.31g/mol
InChI Key: SWKXFNVKDLDJBD-UHFFFAOYSA-N
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Description

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide is a synthetic compound known for its diverse potential applications in scientific research. It is also referred to as FTY720 or fingolimod. This compound has gained significant attention due to its unique structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide. One common approach involves the reaction of a protected aminophenol with a benzoyl chloride derivative. For example:

    :

    Balanced Chemical Equation: C6H5NH(Boc)CH(OH)CH3+C6H5COClN(1-hydroxy-1-phenylpropan-2-yl)benzamide+Boc-Cl\text{C}_6\text{H}_5\text{NH}(\text{Boc})-\text{CH}(\text{OH})\text{CH}_3 + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{N}-(1\text{-hydroxy-1-phenylpropan-2-yl})\text{benzamide} + \text{Boc-Cl} C6​H5​NH(Boc)−CH(OH)CH3​+C6​H5​COCl→N−(1-hydroxy-1-phenylpropan-2-yl)benzamide+Boc-Cl

    (Boc = tert-butyloxycarbonyl protecting group)

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis and characterization of various stereoisomers.

    Biology: Acts as a sphingosine-1-phosphate (S1P) receptor modulator, influencing lymphocyte trafficking.

    Medicine: Initially developed as an immunosuppressant drug, it has shown potential in treating multiple sclerosis and other autoimmune diseases.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide acts as a sphingosine-1-phosphate (S1P) receptor modulator. It binds to S1P receptors on lymphocytes, altering their trafficking within the body. This modulation affects the immune response, making it useful in treating autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide:

    Fingolimod (FTY720): A well-known immunosuppressant with similar biological activities.

Uniqueness

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide is unique due to its specific structure, which allows it to act as a potent S1P receptor modulator. This property makes it particularly valuable in medical research and pharmaceutical development.

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXFNVKDLDJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385279
Record name F0472-0024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4380-71-6
Record name N-(2-Hydroxy-1-methyl-2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4380-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F0472-0024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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